

A Comparative Spectroscopic Analysis of N-(2-Phenylethyl)hydrazinecarbothioamide and Its Analogs

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Compound of Interest

Compound Name: N-(2-Phenylethyl)hydrazinecarbothioamide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic data for **N-(2-Phenylethyl)hydrazinecarbothioamide** and its structurally related analogs. The aim is to offer an objective performance comparison based on key spectroscopic techniques, supported by experimental data, to aid in the identification, characterization, and further development of these compounds.

Introduction

N-(2-Phenylethyl)hydrazinecarbothioamide belongs to the thiosemicarbazide class of compounds, which are known for their wide range of biological activities and as versatile intermediates in organic synthesis. The structural backbone of these molecules, featuring a hydrazine and a thioamide moiety, gives rise to characteristic spectroscopic signatures. Understanding these spectral properties is crucial for confirming molecular structures, assessing purity, and elucidating structure-activity relationships. This guide focuses on the comparative analysis of data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C), and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **N-(2-Phenylethyl)hydrazinecarbothioamide** and a selection of its analogs. These analogs have been chosen to illustrate the effect of systematic structural modifications on the spectroscopic properties.

Table 1: Comparative IR Spectral Data (cm⁻¹) of **N-(2-Phenylethyl)hydrazinecarbothioamide** Analogs

Compound	$\nu(\text{N-H})$ (Amide/Amine)	$\nu(\text{C-H})$ (Aromatic)	$\nu(\text{C=S})$ (Thioamide)
N-(2-Phenylethyl)hydrazine carbothioamide	3450-3150	~3050	~840
N-Phenylhydrazinecarbo thioamide	3400-3100	~3060	~845
N-(4-Chlorophenyl)hydrazin ecarbothioamide	3350-3120	~3070	~835
N-Methylhydrazinecarbo thioamide	3420-3180	-	~850

Table 2: Comparative ¹H NMR Spectral Data (δ , ppm) of **N-(2-Phenylethyl)hydrazinecarbothioamide** Analogs in DMSO-d₆

Compound	-NH ₂	-NH-	Ar-H	-CH ₂ -CH ₂ -
N-(2-Phenylethyl)hydrazinecarbothioamide	~7.8 (s, 2H)	~9.2 (s, 1H), ~8.1 (t, 1H)	7.2-7.4 (m, 5H)	2.8 (t, 2H), 3.5 (q, 2H)
N-Phenylhydrazinecarbothioamide	~8.1 (s, 2H)	~9.6 (s, 1H), ~8.5 (s, 1H)	7.0-7.5 (m, 5H)	-
N-(4-Chlorophenyl)hydrazinecarbothioamide	~8.2 (s, 2H)	~9.8 (s, 1H), ~8.7 (s, 1H)	7.3 (d, 2H), 7.4 (d, 2H)	-
N-Methylhydrazinecarbothioamide	~7.5 (s, 2H)	~8.8 (s, 1H), ~7.9 (q, 1H)	-	-

Table 3: Comparative ¹³C NMR Spectral Data (δ, ppm) of **N-(2-Phenylethyl)hydrazinecarbothioamide** Analogs in DMSO-d₆

Compound	C=S	Ar-C	-CH ₂ -CH ₂ -
N-(2-Phenylethyl)hydrazinecarbothioamide	~182.5	139.5, 128.8, 128.3, 126.1	45.1, 35.2
N-Phenylhydrazinecarbothioamide	~181.0	140.2, 128.9, 124.5, 118.7	-
N-(4-Chlorophenyl)hydrazinecarbothioamide	~181.2	138.9, 129.5, 128.7, 120.3	-
N-Methylhydrazinecarbothioamide	~183.1	-	-

Table 4: Comparative Mass Spectrometry Data (m/z) of **N-(2-Phenylethyl)hydrazinecarbothioamide** Analogs

Compound	Molecular Formula	[M] ⁺	Key Fragments
N-(2-Phenylethyl)hydrazine carbothioamide	C ₉ H ₁₃ N ₃ S	195	105, 91, 77
N-Phenylhydrazinecarbo thioamide	C ₇ H ₉ N ₃ S	167	108, 93, 77
N-(4-Chlorophenyl)hydrazin ecarbothioamide	C ₇ H ₈ ClN ₃ S	201/203	142/144, 127/129, 92
N-Methylhydrazinecarbo thioamide	C ₂ H ₇ N ₃ S	105	60, 44

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of N-(substituted)hydrazinecarbothioamides

General Procedure: A solution of the corresponding isothiocyanate (10 mmol) in ethanol (20 mL) is added dropwise to a stirred solution of hydrazine hydrate (10 mmol) in ethanol (10 mL) at 0-5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. The resulting precipitate is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or methanol) to afford the pure product.

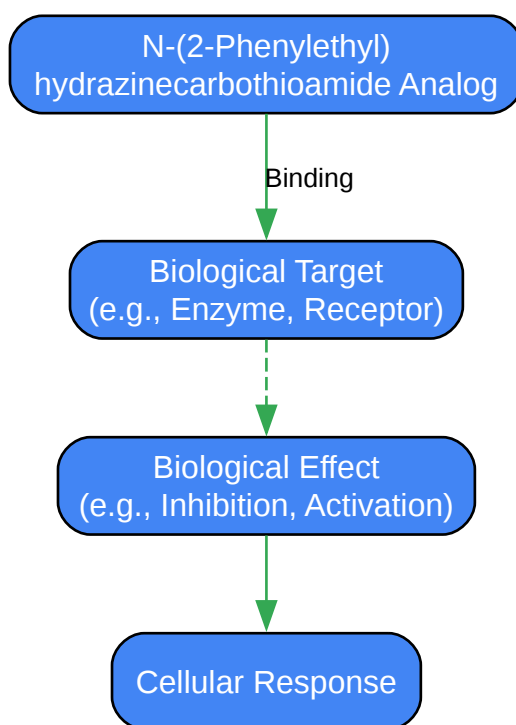
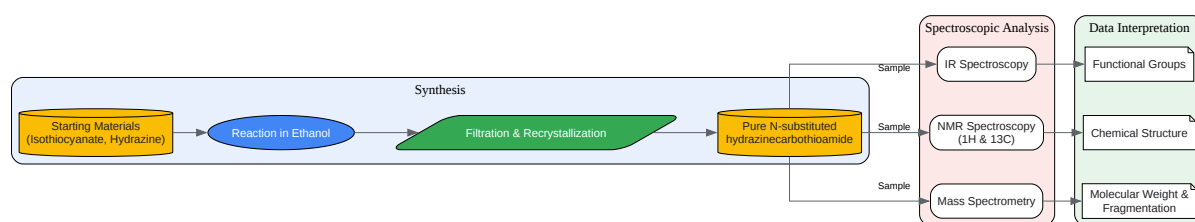
Spectroscopic Analysis

- Infrared (IR) Spectroscopy:** IR spectra are recorded on an FT-IR spectrometer using KBr pellets. The scanning range is typically 4000-400 cm⁻¹.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.^[1] Samples are dissolved in deuterated dimethyl sulfoxide (DMSO- d_6) or another suitable deuterated solvent, with tetramethylsilane (TMS) as the internal standard.^[1]
- Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer at an ionization energy of 70 eV. The samples are introduced via a direct insertion probe.

Visualizations

The following diagrams illustrate key experimental workflows and relationships.



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References

- 1. rsc.org [rsc.org]
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